molecular formula C5H7F3N4 B15096091 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine

Cat. No.: B15096091
M. Wt: 180.13 g/mol
InChI Key: WPJBXEBBCVHLLN-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethylamine side chain at the 5-position. The trifluoromethyl group is a key structural motif known for enhancing metabolic stability, lipophilicity, and binding affinity in medicinal chemistry due to its electron-withdrawing properties and resistance to oxidative degradation . This compound’s ethylamine moiety may facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4-10-3(1-2-9)11-12-4/h1-2,9H2,(H,10,11,12)

InChI Key

WPJBXEBBCVHLLN-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NC(=NN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. The reaction proceeds smoothly in the presence of acidic additives such as TsOH H₂O in toluene at 100°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability and efficiency of the multi-component reaction mentioned above make it a promising candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions typically occur under acidic conditions with additives such as TsOH H₂O in toluene .

Major Products Formed

The major products formed from these reactions include various trifluoromethyl-1,2,4-triazole derivatives, which have significant pharmaceutical and industrial applications .

Scientific Research Applications

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to various biological effects. For example, in anticancer studies, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Comparison with Similar Compounds

The following analysis compares 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent at Triazole 3-Position Additional Features Molecular Formula Molecular Weight Reference
2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine -CF₃ Ethylamine side chain C₅H₇F₃N₄ 192.14
1-(2-Ethyl-1,2,4-triazol-3-yl)ethanamine -CH₂CH₃ Ethylamine side chain C₆H₁₂N₄ 140.19
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine -CH₃ Ethylamine side chain C₅H₁₀N₄ 126.16
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine -C₆H₅ Ethylamine side chain C₁₀H₁₂N₄ 188.23
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine -C₆H₄F Ethylamine side chain C₁₀H₁₁FN₄ 206.22
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine -CH₂C₆H₄CH₃ Ethylamine side chain C₁₂H₁₆N₄ 216.28
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine Oxadiazole core (not triazole) -CF₃ and ethylamine side chain C₅H₅F₃N₄O 210.12

Biological Activity

2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is C6H8F3N5. Its molecular weight is approximately 201.16 g/mol. The compound features a triazole ring and an amine group, which are critical for its bioactivity.

PropertyValue
Molecular FormulaC6H8F3N5
Molecular Weight201.16 g/mol
IUPAC Name2-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanamine
InChI KeyXXXXXX

The biological activity of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the binding affinity to enzymes and receptors due to increased hydrophobic interactions. The triazole ring can participate in hydrogen bonding, contributing to the compound's overall efficacy.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

Antimicrobial Activity

Research indicates that 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine exhibits significant antimicrobial properties against a range of bacterial strains. For instance:

  • Efficacy against Gram-positive and Gram-negative bacteria : Studies reported minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties

The compound has shown promise as an anticancer agent:

  • Cytotoxicity : In vitro studies demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.5 to 10 µM.
  • Mechanism : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Case Studies

Several case studies have explored the biological activity of 2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : Demonstrated significant inhibition of bacterial growth with MIC values lower than those of standard antibiotics.
  • Anticancer Study :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Findings : Induced apoptosis in MCF-7 cells with a notable increase in caspase-3 activity.

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